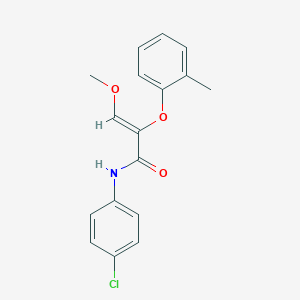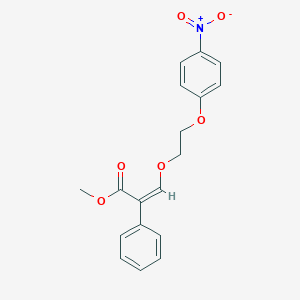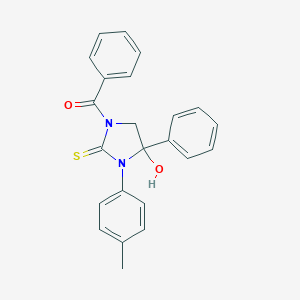amino]benzamide](/img/structure/B305153.png)
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as KD5170, has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is a molecular chaperone that is essential for the proper folding and stabilization of a variety of client proteins, including oncogenic proteins. N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide binds to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of Hsp90. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more soluble analogs of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to explore the potential of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide as an anti-metastatic agent and to investigate its potential applications in combination with other anti-cancer agents. Finally, the mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is still not fully understood, and further studies are needed to elucidate its interactions with the Hsp90 chaperone complex.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide are 2-chloroaniline, 3,4-dimethoxybenzaldehyde, and methylsulfonyl chloride. The reaction conditions involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is carried out under reflux for several hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied extensively for its potential applications in medical research, particularly in cancer treatment. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide |
|---|---|
Molekularformel |
C22H21ClN2O5S |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)17-12-13-20(29-2)21(14-17)30-3)16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23/h4-14H,1-3H3,(H,24,26) |
InChI-Schlüssel |
MXGTWQQSYWTDLU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)

![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)

![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)




